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Compound of Interest
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Cat. No.: B164712 Get Quote

Application Notes: Synthesis of Boc-β-iodo-D-Ala-
OBzl
Introduction

N-Boc-β-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl) is a valuable synthetic

intermediate for the preparation of non-canonical amino acids. The presence of the iodo group

at the β-position allows for a variety of subsequent modifications, including palladium-catalyzed

cross-coupling reactions to introduce novel side chains.[1][2] This building block is particularly

useful in peptide synthesis and drug development for creating peptides with modified

properties, such as enhanced stability or biological activity.[2] The following protocols detail a

reliable synthetic route starting from the readily available precursor, D-serine.

Overall Synthetic Pathway

The synthesis involves a four-step sequence starting from D-serine:

N-protection: The amino group of D-serine is protected with a tert-butyloxycarbonyl (Boc)

group.

C-protection: The carboxylic acid is protected as a benzyl ester (OBzl).

Hydroxyl Activation: The hydroxyl group of the serine side chain is converted into a good

leaving group, typically a tosylate (OTs).
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Iodination: The tosylate group is displaced by an iodide ion via a Finkelstein reaction to yield

the final product.

Experimental Protocols
Step 1: Synthesis of N-Boc-D-serine (Boc-D-Ser-OH)
This procedure outlines the protection of the amino group of D-serine using di-tert-butyl

dicarbonate (Boc anhydride).

Materials and Reagents:

D-Serine

Di-tert-butyl dicarbonate (Boc)₂O

Sodium hydroxide (NaOH)

Water

Ethyl acetate

1 N Potassium bisulfate (KHSO₄)

Magnesium sulfate (MgSO₄)

Procedure:

In a flask, dissolve D-serine in an aqueous solution of sodium hydroxide (2-3 equivalents).

[3]

Cool the solution to 0-5 °C in an ice-water bath.

Slowly add Boc anhydride (1.0-1.6 equivalents) while maintaining the temperature below

20 °C.[3]

Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 12-16

hours.[3]
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Monitor the reaction completion by Thin Layer Chromatography (TLC).

Once complete, cool the mixture in an ice-water bath and acidify to pH 2–3 by the slow

addition of 1 N potassium bisulfate.[4]

Extract the aqueous layer with ethyl acetate (3 times).[4]

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield N-Boc-D-serine, typically as a foam or solid.

The product is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-D-serine Benzyl Ester (Boc-
D-Ser-OBzl)
This protocol describes the esterification of the carboxylic acid group of N-Boc-D-serine.

Materials and Reagents:

N-Boc-D-serine

Benzyl bromide (BnBr)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Water and Brine

Procedure:

Dissolve N-Boc-D-serine in anhydrous DMF.

Add solid potassium carbonate (approx. 1.1 equivalents) to the solution.

Stir the suspension for 10-15 minutes.
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Add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by

TLC.

Upon completion, partition the reaction mixture between ethyl acetate and water.

Wash the organic phase sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-

D-Ser-OBzl.

Step 3: Synthesis of N-Boc-O-tosyl-D-serine Benzyl
Ester (Boc-D-Ser(Ts)-OBzl)
This protocol involves the activation of the primary hydroxyl group by converting it to a tosylate.

A similar procedure is well-documented for the corresponding methyl ester.[1]

Materials and Reagents:

Boc-D-Ser-OBzl

p-Toluenesulfonyl chloride (TsCl)

Pyridine or Triethylamine (TEA) with 4-DMAP (catalyst)

Dichloromethane (DCM)

1 M HCl solution

Saturated NaHCO₃ solution and Brine

Procedure:

Dissolve Boc-D-Ser-OBzl in anhydrous DCM under an inert atmosphere and cool to 0 °C.
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Add triethylamine (approx. 1.5 equivalents) and a catalytic amount of 4-DMAP.

Slowly add a solution of p-toluenesulfonyl chloride (approx. 1.2 equivalents) in DCM.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for

an additional 12-24 hours. Monitor by TLC.

Once the reaction is complete, dilute with DCM.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The resulting crude product, Boc-D-Ser(Ts)-OBzl, can be purified by recrystallization or

column chromatography.

Step 4: Synthesis of N-Boc-β-iodo-D-Ala-OBzl
This final step is a Finkelstein reaction where the tosylate is displaced by iodide. The protocol is

adapted from the synthesis of the methyl ester analog.[1]

Materials and Reagents:

Boc-D-Ser(Ts)-OBzl

Sodium iodide (NaI)

Acetone

Ethyl acetate

Saturated sodium thiosulfate (Na₂S₂O₃) solution and Brine

Procedure:

In a round-bottomed flask protected from light, dissolve Boc-D-Ser(Ts)-OBzl in acetone.

Add sodium iodide (1.2-1.5 equivalents) in one portion.[1]
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Stir the reaction mixture vigorously at room temperature in the dark for 3-4 days.[1] It may

be necessary to add an additional portion of NaI to drive the reaction to completion.[1]

Monitor the reaction progress by TLC.

After completion, concentrate the mixture under reduced pressure to remove most of the

acetone.

Partition the residue between ethyl acetate and water.

Wash the organic layer with saturated sodium thiosulfate solution to remove any residual

iodine, followed by a brine wash.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the final

product, Boc-β-iodo-D-Ala-OBzl. The pure product is a solid with a melting point of 80-84

°C.[5]

Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of β-

iodo-alanine derivatives. Yields are based on analogous reactions reported in the literature and

may vary.
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Step Reaction
Key
Reagents

Conditions Yield (%) Reference

1
N-Boc

Protection

D-Serine,

(Boc)₂O,

NaOH

0 °C to RT,

16h
>90% [3]

2
Benzyl

Esterification

Boc-D-Ser-

OH, BnBr,

K₂CO₃

RT, 12-16h 80-90% (Analogous)

3 Tosylation

Boc-D-Ser-

OBzl, TsCl,

TEA

0 °C to RT,

12-24h
85-95% (Analogous)

4
Iodination

(Finkelstein)

Boc-D-

Ser(Ts)-OBzl,

NaI

RT, 3-4 days,

Dark
68-85% [1][6]

Visual Workflow
The following diagram illustrates the synthetic workflow from the starting material to the final

product.

D-Serine Boc-D-Ser-OH

 1. (Boc)₂O, NaOH
 H₂O Boc-D-Ser-OBzl

 2. BnBr, K₂CO₃

 DMF Boc-D-Ser(Ts)-OBzl

 3. TsCl, TEA
 DCM Boc-beta-iodo-D-Ala-OBzl

 4. NaI
 Acetone 

Click to download full resolution via product page

Caption: Synthetic route for Boc-β-iodo-D-Ala-OBzl from D-Serine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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